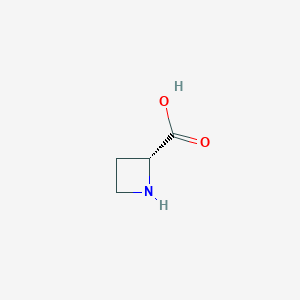

(R)-azetidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUEWIQBXOCDZ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7729-30-8 | |

| Record name | 2-Azetidinecarboxylic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-azethidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AZETIDINECARBOXYLIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6H985U0M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-azetidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-azetidine-2-carboxylic acid, the R-enantiomer of azetidine-2-carboxylic acid (Aze), is a non-proteinogenic amino acid.[1][2] It serves as a structural analog of the proteinogenic amino acid L-proline, differing by the presence of a four-membered azetidine (B1206935) ring instead of proline's five-membered pyrrolidine (B122466) ring.[1][2] This structural mimicry allows it to be mistakenly incorporated into proteins during synthesis, making it a valuable tool for studying protein folding, stability, and cellular stress responses.[3][4] Found naturally in plants like lily of the valley and common beets, it exhibits toxic and teratogenic properties due to its ability to disrupt protein structure and function.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological mechanism of action.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[2] Its core structure consists of a strained four-membered nitrogen-containing heterocycle with a carboxylic acid group at the 2-position.[2] The quantitative physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₂ | [1][2][5][6] |

| Molecular Weight | 101.10 g/mol | [1][2][3][4] |

| Appearance | Crystalline solid, powder | [2][5] |

| Melting Point | 212 °C (decomposes) | |

| Boiling Point | 242 °C | [2] |

| Density | 1.186 - 1.275 g/cm³ | [1][2] |

| Optical Rotation | [α]²⁰D -118 (c=3.6, H₂O) | |

| pKa | Data not available in cited literature. As an amino acid, it is expected to have two pKa values, one for the carboxylic acid group and one for the secondary amine. | |

| XLogP3 | -2.9 | [4] |

Solubility

The solubility profile of this compound is critical for its application in various experimental settings.

| Solvent | Solubility | Notes | Reference |

| Water | 50 mg/mL (494.56 mM) | Sonication is recommended for dissolution. Also cited as 5.0 g/100 mL. | [1][2][3] |

| DMSO | Insoluble | ||

| Ethanol | Practically insoluble (absolute) | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

| Technique | Data | Reference |

| ¹H NMR | (300 MHz, D₂O): δ 4.51−4.74 (m, 1H), 3.86 (q, J = 9.2 Hz, 1H), 3.45 (q, J = 8.5 Hz, 1H), 2.66 (quint, J = 8.1 Hz, 1H), 2.43 (quint, J = 8.2 Hz, 1H) | |

| ¹³C NMR | (75 MHz, D₂O): δ 174.1, 59.0, 42.8, 23.3 | |

| Mass Spectrometry | HRMS (CI, NH₃) m/z: Calculated for C₄H₈NO₂ [M+H]⁺ 102.055, Found 102.056 | |

| Infrared (IR) | IR spectroscopy is a key method for identifying characteristic functional groups. |

Experimental Protocols

Asymmetric Synthesis

A practical and straightforward asymmetric synthesis for enantiomerically pure this compound has been described. The methodology allows for the production of significant quantities starting from inexpensive chemicals.

Key Steps:

-

Chiral Auxiliary Introduction: An optically active α-methylbenzylamine is used as a chiral auxiliary to guide the stereochemistry.

-

Ring Construction: The core azetidine ring is constructed via an intramolecular alkylation reaction.

-

Deprotection: The final step involves the removal of protecting groups to yield the target amino acid hydrochloride salt.

Detailed Protocol for Final Deprotection Step: A 50 mL flask is charged with the protected this compound precursor (320 mg, 1.72 mmol) and 35% hydrochloric acid (30 mL). After complete dissolution, the resulting mixture is heated to 50 °C for 3 days. The solution is then cooled to room temperature, concentrated, and dried under high vacuum to yield this compound as its hydrochloride salt.

References

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Azetidine-2-carboxylic Acid|Proline Analog|CAS 2517-04-6 [benchchem.com]

- 5. 2-Azetidinecarboxylic acid [webbook.nist.gov]

- 6. 2-Azetidinecarboxylic acid, (+)- | C4H7NO2 | CID 637601 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of (R)-Azetidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a proline analog. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document includes quantitative data, experimental methodologies, and a visualization of a key biological pathway associated with this compound.

Core Physical and Chemical Properties

This compound, also known as D-azetidine-2-carboxylic acid, is the (R)-enantiomer of azetidine-2-carboxylic acid.[1] It is a heterocyclic compound featuring a four-membered azetidine (B1206935) ring with a carboxylic acid substituent at the 2-position.[2] Its structural similarity to the proteinogenic amino acid proline allows it to be mistakenly incorporated into proteins, leading to altered protein structure and function.[3][4]

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂ | [1][2] |

| Molecular Weight | 101.10 g/mol | [1][5] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 215-220 °C (decomposes) | [2] |

| Boiling Point | 242 °C (predicted) | [2] |

| Solubility | Soluble in water (5.0 g/100 mL at 25°C for the racemic mixture).[2] Slightly soluble in DMF. Insoluble in DMSO. | [6] |

| pKa | pKa1 (COOH) ~1.8, pKa2 (NH) ~10.8 (Predicted) | N/A |

| Optical Rotation [α]D20 | +108° (c=3.6 in water) (inferred from (S)-enantiomer) | [7] |

| CAS Number | 7729-30-8 | [1] |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties listed above.

2.1. Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes.

-

Procedure:

-

A small, dry sample of this compound is finely powdered.

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For compounds that decompose, the temperature at which decomposition begins is noted.

-

2.2. Solubility Determination

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

-

Apparatus: Analytical balance, vials, constant temperature shaker/incubator, filtration device, analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMF, DMSO) in a sealed vial.

-

The mixture is agitated in a constant temperature shaker at a specified temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method. For amino acids, HPLC with a suitable detector is often employed.

-

The solubility is expressed in units such as g/100 mL or mg/mL.

-

2.3. Optical Rotation Measurement

The specific rotation of this compound is measured using a polarimeter.

-

Apparatus: Polarimeter, sodium D-line lamp (589 nm), polarimeter cell of a known path length.

-

Procedure:

-

A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., water).

-

The polarimeter is calibrated with the pure solvent (blank reading).

-

The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present in the light path.

-

The observed angle of rotation is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the cell in decimeters c = concentration of the solution in g/mL.

-

The temperature and wavelength of the light source are specified. The (S)-enantiomer has a reported specific rotation of -108° (c=3.6 in water), therefore the (R)-enantiomer is inferred to be +108°.[7]

-

2.4. pKa Determination

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.

-

Apparatus: pH meter with a calibrated electrode, burette, stirrer.

-

Procedure:

-

A solution of this compound of known concentration is prepared in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic amino acid, two pKa values will be determined, one for the carboxylic acid group and one for the amino group.

-

Spectral Data

The following is a summary of the expected spectral characteristics for this compound based on data for the racemic mixture and related compounds.

Table 2: Summary of Spectral Data

| Technique | Key Features |

| 1H NMR | Signals corresponding to the protons on the azetidine ring and the α-proton. The exact chemical shifts are dependent on the solvent and pH. |

| 13C NMR | Resonances for the carbonyl carbon, the α-carbon, and the two methylene (B1212753) carbons of the azetidine ring. |

| FT-IR | Characteristic broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700-1750 cm⁻¹), and N-H bending and C-N stretching from the amine. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound (101.10 g/mol ) and characteristic fragmentation patterns. |

Biological Context and Signaling Pathway

This compound, as a proline analog, can be misincorporated into newly synthesized proteins. This leads to protein misfolding and aggregation, which in turn induces the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress.[8] The UPR is a cellular stress response aimed at restoring protein homeostasis.

4.1. Unfolded Protein Response (UPR) Signaling Pathway

The accumulation of misfolded proteins in the ER is sensed by three transmembrane proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (Activating transcription factor 6).

References

- 1. 2-Azetidinecarboxylic acid, (+)- | C4H7NO2 | CID 637601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Azetidine-2-carboxylic Acid|Proline Analog|CAS 2517-04-6 [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Elucidation of the Stereochemical Structure of (R)-azetidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a constrained analog of proline, has garnered significant interest in medicinal chemistry and drug development due to its unique conformational properties. This technical guide provides a comprehensive overview of the methodologies employed in the elucidation of its absolute stereochemical structure. We present a compilation of spectroscopic and crystallographic data, detailed experimental protocols for its synthesis and characterization, and a visualization of its mechanism of action as a proline surrogate in biological systems.

Introduction

This compound is the (R)-enantiomer of azetidine-2-carboxylic acid, a four-membered heterocyclic non-proteinogenic amino acid.[1][2] Its structural rigidity, conferred by the strained azetidine (B1206935) ring, makes it a valuable building block in the design of peptidomimetics and other bioactive molecules. The precise determination of its three-dimensional structure is paramount for understanding its biological activity and for its rational incorporation into novel therapeutic agents. This guide details the key experimental techniques and data interpretation used to unequivocally establish the structure of the (R)-enantiomer.

Synthesis and Stereochemical Control

The definitive assignment of the (R)-configuration to azetidine-2-carboxylic acid relies on a stereocontrolled synthetic route. An established method for the asymmetric preparation of both enantiomers of azetidine-2-carboxylic acid allows for their unambiguous production in a multi-step synthesis.[3][4] The synthesis of the (R)-enantiomer typically starts from readily available chiral precursors, ensuring the desired stereochemistry in the final product.

A key logical workflow for the asymmetric synthesis is outlined below:

Caption: Logical workflow for the asymmetric synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding its connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the hydrochloride salt of this compound, as reported in the literature.[3]

Table 1: ¹H NMR Data for this compound hydrochloride in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.04 | t | 9.8 | H-2 (methine) |

| 3.86 | q | 9.8 | H-4 (methylene) |

| 3.45 | td | 9.9, 4.1 | H-4 (methylene) |

| 2.38-2.62 | m | - | H-3 (methylene) |

Table 2: ¹³C NMR Data for this compound hydrochloride in D₂O

| Chemical Shift (δ) ppm | Assignment |

| 170.8 | C=O (carboxyl) |

| 65.2 | C-2 (methine) |

| 49.0 | C-4 (methylene) |

| 20.0 | C-3 (methylene) |

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or methanol-d₄. Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence, such as a standard proton-decoupled ¹³C experiment, is employed to obtain the carbon spectrum. This simplifies the spectrum by removing C-H coupling. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Crystallographic Analysis

General Experimental Protocol for X-ray Crystallography

The determination of the crystal structure of a small organic molecule like this compound follows a well-established protocol:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is collected using a modern diffractometer equipped with a sensitive detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

Biological Role as a Proline Analog

This compound acts as a proline analog and can be mistakenly incorporated into proteins during translation. This misincorporation can lead to altered protein structure and function, which is the basis of its biological activity, including its use as an inhibitor of collagen synthesis.

The following diagram illustrates the pathway of its interference with protein synthesis:

Caption: Signaling pathway of this compound interfering with protein synthesis.

Conclusion

The structural elucidation of this compound is a multi-faceted process that combines stereocontrolled synthesis with powerful analytical techniques. The collective evidence from asymmetric synthesis, NMR spectroscopy, and by analogy to the crystallographic data of its enantiomer, provides an unambiguous assignment of its absolute configuration and three-dimensional structure. This foundational knowledge is critical for the continued exploration of this unique amino acid analog in the development of novel therapeutics and chemical probes.

References

(R)-Azetidine-2-carboxylic Acid: A Comprehensive Technical Guide to its Natural Occurrence, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a structural analog of proline, is a fascinating natural product with significant biological activities. Its presence in various plant species and select microorganisms has been a subject of scientific inquiry due to its toxic properties and potential ecological roles. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its distribution in the plant kingdom. It further presents a comprehensive summary of the current understanding of its biosynthesis, highlighting the differences between microbial and the yet-to-be-fully-elucidated plant pathways. Detailed experimental protocols for the extraction, purification, and quantification of this imino acid are provided, with a focus on chromatographic techniques. Furthermore, this guide delves into the molecular mechanism of its toxicity, which involves its misincorporation into proteins in place of proline, leading to the induction of the Unfolded Protein Response (UPR). This critical signaling pathway is visualized through a detailed diagram. This document aims to be a valuable resource for researchers in natural product chemistry, toxicology, and drug development, providing the necessary information to further investigate and potentially exploit the unique biological properties of this compound.

Natural Occurrence

This compound has been identified in a diverse range of plant species, where it can accumulate to significant levels. Its presence has also been noted in some microorganisms.

Plant Kingdom

The primary sources of this compound are plants, where it is found in various tissues, including rhizomes, foliage, and seeds. Notable plant families and species containing this compound are summarized in the table below.

| Family | Genus | Species | Common Name | Plant Part(s) |

| Asparagaceae | Convallaria | majalis | Lily of the Valley | Rhizomes, Foliage |

| Asparagaceae | Polygonatum | officinale | Solomon's Seal | Rhizomes, Foliage |

| sibiricum | Siberian Solomon's Seal | Rhizomes | ||

| Fabaceae | (Various) | Bean Family | General | |

| Amaranthaceae | Beta | vulgaris | Beet (Table, Sugar) | Roots |

Table 1: Plant Species Containing this compound.

Microbial World

The occurrence of this compound in microorganisms is less documented than in plants. However, its biosynthesis has been characterized in some bacteria, suggesting a role in microbial metabolism or chemical defense.

Quantitative Data

The concentration of this compound can vary significantly between species and even within different parts of the same plant. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Concentration | Method of Analysis |

| Convallaria majalis | Leaves | Can be a major free amino acid | Paper Chromatography |

| Beta vulgaris (Garden Beet) | Root | 1-5% of L-proline content | Not specified |

| Polygonatum sibiricum | Rhizome | Not specified | GC-MS |

Table 2: Quantitative Analysis of this compound in Various Natural Sources.

Biosynthesis

The biosynthetic pathway of this compound has been elucidated in bacteria, while the corresponding pathway in plants remains a subject of investigation.

Microbial Biosynthesis

In bacteria, the formation of azetidine-2-carboxylic acid proceeds via an intramolecular cyclization of S-adenosyl-L-methionine (SAM). This reaction is catalyzed by a class of enzymes known as AZE synthases. The process involves a nucleophilic attack of the α-amino group on the γ-carbon of the methionine moiety within SAM, leading to the formation of the four-membered azetidine (B1206935) ring and the release of 5'-methylthioadenosine (MTA).

Caption: Microbial biosynthesis of this compound from SAM.

Plant Biosynthesis

The biosynthetic pathway of this compound in plants has not yet been fully elucidated. While it is hypothesized to also originate from a precursor like S-adenosyl-L-methionine or a related amino acid, the specific enzymes and intermediate steps are still unknown. This represents a significant knowledge gap in understanding the metabolism of this compound in the plant kingdom.

Experimental Protocols

The isolation and quantification of this compound from natural sources require specific extraction, purification, and analytical procedures.

Extraction and Purification

A general workflow for the extraction and purification of non-protein amino acids like this compound from plant material is outlined below.

Caption: General workflow for extracting and purifying this compound.

Detailed Methodologies:

-

Extraction:

-

Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to prevent degradation. Dried material should be ground into a fine powder.

-

Solvent Extraction: A common method involves extraction with hot water (e.g., 80°C for 10-30 minutes) or aqueous ethanol (B145695) (e.g., 70-80% ethanol) with constant stirring. The choice of solvent may need to be optimized depending on the plant matrix.

-

Filtration and Centrifugation: The resulting slurry is filtered through cheesecloth or a similar material to remove large debris, followed by centrifugation to pellet finer particles. The supernatant contains the crude extract.

-

-

Purification:

-

Ion-Exchange Chromatography: The crude extract is typically loaded onto a cation-exchange resin (e.g., Dowex 50W-X8). Neutral and anionic compounds are washed off with deionized water.

-

Elution: this compound is then eluted from the column using a gradient of a weak base, such as aqueous ammonia (B1221849) (e.g., 2 M NH₄OH).

-

Solvent Removal: The fractions containing the compound of interest are pooled, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

-

Quantification by High-Performance Liquid Chromatography (HPLC)

A sensitive and reliable method for the quantification of this compound involves HPLC with post-column derivatization and fluorescence detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.

-

Column: A cation-exchange resin column (e.g., 30 cm x 0.4 cm i.d.).

-

Mobile Phase: A gradient elution using two buffer solutions:

-

Buffer A: 1.96% (w/v) sodium citrate (B86180) solution, pH 3.10 ± 0.02.

-

Buffer B: 2.1% (w/v) sodium nitrate (B79036) solution, pH 9.60 ± 0.02.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 65°C.

-

Post-Column Derivatization: The column effluent is mixed with a derivatizing agent (e.g., o-phthalaldehyde, OPA) in a reaction coil.

-

Detection: Fluorescence detection with an excitation wavelength (λex) of 338 nm and an emission wavelength (λem) of 425 nm.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: The purified extract is dissolved in the mobile phase and filtered through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. The concentration of this compound in the samples can then be determined from this curve.

Mechanism of Toxicity: Induction of the Unfolded Protein Response (UPR)

The primary mechanism of toxicity of this compound stems from its structural similarity to the proteinogenic amino acid L-proline. This resemblance allows it to be mistakenly recognized and utilized by prolyl-tRNA synthetase during protein synthesis. The incorporation of azetidine-2-carboxylic acid into polypeptide chains, in place of proline, leads to conformational changes and protein misfolding. The accumulation of these misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress pathway known as the Unfolded Protein Response (UPR).

The UPR is a complex signaling network that aims to restore ER homeostasis. It involves three main sensor proteins located in the ER membrane: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (Activating transcription factor 6). Upon sensing an accumulation of unfolded proteins, these sensors initiate downstream signaling cascades that lead to:

-

A transient attenuation of global protein synthesis to reduce the load on the ER.

-

An increased expression of chaperone proteins that assist in protein folding.

-

Enhanced degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

If the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

Caption: Signaling pathway of the Unfolded Protein Response induced by this compound.

An In-Depth Technical Guide to the Biosynthesis of (R)-Azetidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of (R)-azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid with significant interest in drug development due to its properties as a proline analogue. This document details the core biosynthetic pathway, the enzymes involved, quantitative kinetic data, and detailed experimental protocols for the study of this pathway.

Core Biosynthetic Pathway

This compound is synthesized from the ubiquitous primary metabolite S-adenosylmethionine (SAM). The biosynthesis is a direct cyclization reaction catalyzed by a class of enzymes known as AZE synthases. This enzymatic reaction is an intramolecular 4-exo-tet cyclization of SAM, which results in the formation of AZE and 5'-methylthioadenosine (MTA) as a byproduct.[1][2] This pathway has been identified and characterized in bacteria, particularly in the context of non-ribosomal peptide synthetase (NRPS) pathways.[1][2]

The overall reaction is as follows:

S-adenosylmethionine (SAM) → this compound (AZE) + 5'-methylthioadenosine (MTA)

A key feature of this biosynthesis is the remarkable catalytic efficiency of AZE synthases, which overcome the high activation energy barrier associated with the formation of a strained four-membered ring.[1]

Key Enzymes in AZE Biosynthesis

The primary enzymes responsible for AZE biosynthesis are AZE synthases. Two well-characterized examples are AzeJ and VioH, found in the biosynthetic gene clusters for azetidomonamides and vioprolides, respectively.[1] These enzymes belong to the SAM-dependent methyltransferase superfamily but have evolved to catalyze a cyclization reaction instead of a methylation reaction.[1]

Structural and mechanistic studies of AzeJ have revealed that the enzyme binds SAM in a specific conformation that facilitates the nucleophilic attack of the α-amino group on the γ-carbon, leading to the formation of the azetidine (B1206935) ring.[1] Key amino acid residues in the active site play crucial roles in substrate binding and catalysis.

Quantitative Data

The following table summarizes the kinetic parameters for the AZE synthase AzeJ and some of its mutants. The data is derived from in vitro enzyme assays.

| Enzyme Variant | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| AzeJ Wild-Type | 130 ± 20 | 0.015 ± 0.001 | 115 | [1] |

| AzeJ F134Y | 110 ± 10 | 0.009 ± 0.001 | 82 | [1] |

| AzeJ Y175F | 160 ± 20 | 0.001 ± 0.0001 | 6 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the this compound biosynthesis pathway.

Heterologous Expression and Purification of AZE Synthase (AzeJ)

This protocol describes the expression of N-terminally His-tagged AzeJ in Escherichia coli and its subsequent purification.

Materials:

-

E. coli BL21(DE3) cells

-

pET expression vector containing the His-tagged azeJ gene

-

Luria-Bertani (LB) medium

-

Kanamycin (B1662678) (50 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 25 mM imidazole, 1 mM DTT)

-

Elution buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Size-exclusion chromatography column (e.g., Superdex 200)

-

SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

-

Transform the pET-azeJ plasmid into competent E. coli BL21(DE3) cells.

-

Inoculate a single colony into 50 mL of LB medium containing kanamycin and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

-

Incubate the culture overnight at 18°C with shaking.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 45 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer until the absorbance at 280 nm returns to baseline.

-

Elute the protein with elution buffer.

-

Concentrate the eluted protein and further purify it by size-exclusion chromatography using the SEC buffer.

-

Pool the fractions containing pure AzeJ, concentrate, flash-freeze in liquid nitrogen, and store at -80°C.

In Vitro AZE Synthase Enzyme Assay

This protocol is for determining the kinetic parameters of AZE synthase.

Materials:

-

Purified AZE synthase enzyme

-

S-adenosylmethionine (SAM) stock solution

-

Assay buffer (e.g., 50 mM HEPES pH 7.5)

-

Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile)

-

LC-MS system

Procedure:

-

Prepare a reaction mixture containing assay buffer and varying concentrations of SAM.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding a known concentration of the purified AZE synthase.

-

Incubate the reaction for a specific time period during which the product formation is linear.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the quenched reaction to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS to quantify the amount of AZE and MTA produced.

-

Calculate the initial reaction velocity for each SAM concentration.

-

Determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.

LC-MS Analysis of AZE and MTA

This protocol outlines a method for the detection and quantification of AZE and MTA.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).

-

Reversed-phase C18 column.

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the sample supernatant onto the column.

-

Elute the compounds using a gradient of mobile phase B (e.g., 5% to 95% B over 10 minutes).

-

Detect the compounds using the mass spectrometer in positive ion mode.

-

Monitor the specific m/z values for AZE and MTA.

-

Quantify the compounds by comparing their peak areas to a standard curve of known concentrations.

Visualizations of Pathways and Workflows

References

Unveiling the Biological Activity of Azetidine-2-Carboxylic Acid: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive technical overview of the biological activity of azetidine-2-carboxylic acid (AZE). It is critical to note that the vast majority of published research has focused on the naturally occurring L-enantiomer, (S)-azetidine-2-carboxylic acid. Despite extensive searches, there is a significant lack of available data specifically detailing the biological activity of the (R)-azetidine-2-carboxylic acid enantiomer. Therefore, this guide primarily details the well-documented effects of the L-form, which serves as a potent proline analogue. The information presented herein should be interpreted with this context in mind.

Core Mechanism of Action: A Proline Analogue with Proteotoxic Consequences

(S)-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that acts as a structural mimic of L-proline.[1][2][3] Its primary mechanism of toxicity stems from its misincorporation into nascent polypeptide chains during protein synthesis in place of proline.[2][3][4] This substitution is facilitated by prolyl-tRNA synthetase (ProRS), which recognizes L-AZE and attaches it to tRNAPro.[5] The smaller, four-membered ring of AZE, compared to proline's five-membered ring, introduces conformational constraints that lead to improperly folded and non-functional proteins.[3] This disruption of protein structure and function is the foundational event for the wide range of toxic and teratogenic effects observed.[1][3]

The accumulation of misfolded proteins triggers a cellular stress response, primarily centered in the endoplasmic reticulum (ER), known as the Unfolded Protein Response (UPR).[6] This response is a key aspect of AZE's biological activity and involves the activation of several signaling pathways aimed at restoring cellular homeostasis.

Key Biological Effects and Quantitative Data

The misincorporation of L-AZE into proteins leads to a variety of downstream biological effects, including cytotoxicity, induction of inflammatory responses, and teratogenicity. The following tables summarize the available quantitative data from various experimental systems.

| Cell-Based Assays: Cytotoxicity and Pro-inflammatory Effects | ||||

| Cell Line | Assay | Compound | Concentration/Dose | Observed Effect |

| BV2 Microglial Cells | MTT Assay | L-Azetidine-2-carboxylic acid | > 1000 µM | Significant reduction in cell viability.[7][8] |

| BV2 Microglial Cells | Griess Assay | L-Azetidine-2-carboxylic acid | > 1000 µM | Robust increase in nitric oxide release.[7][8] |

| BV2 Microglial Cells | Annexin V-FITC/PI Staining | L-Azetidine-2-carboxylic acid | 1000 µM for 24h | Increased percentage of early apoptotic and necrotic cells.[7] |

| 450.1 Murine Mammary Cancer Cells | Growth Inhibition Assay | L-Azetidine-2-carboxylic acid | IC50 = 7.6 µg/ml | Inhibition of cell growth.[3] |

| In Vivo Studies: Teratogenicity | ||||

| Animal Model | Assay | Compound | Dose | Observed Effect |

| Pregnant Hamsters | Teratogenicity Study | L-Azetidine-2-carboxylic acid | 300 mg/kg on gestational day 11 | Teratogenic effects and disrupted skeletal development in fetuses.[3] |

Signaling Pathways Activated by (S)-Azetidine-2-Carboxylic Acid

The primary signaling cascade initiated by L-AZE is the Unfolded Protein Response (UPR), which is activated in response to ER stress. The UPR is mediated by three main ER-resident transmembrane proteins: PERK, IRE1α, and ATF6.

The Unfolded Protein Response (UPR) Pathway

Caption: AZE-induced UPR signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of azetidine-2-carboxylic acid. Specific details may need to be optimized for different cell types and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow Diagram:

Caption: General workflow for an MTT cell viability assay.

Detailed Methodology:

-

Cell Seeding: Seed cells (e.g., BV2 microglia) into a 96-well plate at a density of 2 x 104 cells per well and incubate at 37°C with 5% CO2 until they reach approximately 80% confluency.[7]

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of L-azetidine-2-carboxylic acid (e.g., 0, 125, 250, 500, 1000, and 2000 µM).[7] Include a vehicle control (medium only).

-

Incubation: Incubate the cells for the desired exposure times (e.g., 3, 6, 12, 24 hours).[7]

-

MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.[9]

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[9]

-

Solubilization: Add 100 µl of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the crystals.[9]

-

Absorbance Reading: Mix thoroughly and measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value if applicable.

Western Blot Analysis of UPR Markers

This technique is used to detect and quantify the levels of specific proteins involved in the UPR pathway.

Detailed Methodology:

-

Cell Lysis: After treating cells with AZE, wash them with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the Bicinchoninic Acid (BCA) assay.[7]

-

Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Separate the proteins based on molecular weight by running the samples on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the UPR markers of interest (e.g., anti-phospho-PERK, anti-ATF6, anti-phospho-IRE1α, anti-CHOP, anti-GRP78/BiP) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[10]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression

qRT-PCR is used to measure the changes in mRNA levels of UPR target genes.

Detailed Methodology:

-

RNA Extraction: Treat cells with AZE, then isolate total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).[11]

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.

-

cDNA Synthesis: Reverse transcribe a specific amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[11]

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., ATF4, XBP1s, CHOP, GRP78/BiP), and a SYBR Green or TaqMan-based master mix.[12][13]

-

qPCR Run: Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using a method such as the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).[14]

Conclusion

(S)-Azetidine-2-carboxylic acid is a potent biological effector due to its ability to be mistakenly incorporated into proteins in place of proline. This leads to widespread protein misfolding, triggering the Unfolded Protein Response and subsequent cellular dysfunctions, including cytotoxicity and apoptosis. While the molecular mechanisms of the L-enantiomer are increasingly understood, the biological activity of this compound remains a significant knowledge gap in the scientific literature. Future research should aim to characterize the activity of the (R)-enantiomer to provide a complete understanding of the stereospecific effects of this proline analogue. This will be crucial for any further development or risk assessment related to this compound.

References

- 1. Azetidine-2-carboxylic acid | TargetMol [targetmol.com]

- 2. Azetidine-2-carboxylic Acid|Proline Analog|CAS 2517-04-6 [benchchem.com]

- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Double mimicry evades tRNA synthetase editing by toxic vegetable-sourced non-proteinogenic amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stackscientific.nd.edu [stackscientific.nd.edu]

- 12. Detection of Unfolded Protein Response by Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

(R)-Azetidine-2-carboxylic Acid: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-azetidine-2-carboxylic acid is the (R)-enantiomer of azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline.[1] While most of the existing research has focused on the L-enantiomer ((S)-azetidine-2-carboxylic acid) or the racemic mixture, the fundamental mechanism of action is understood to stem from its structural similarity to proline.[2][3] This guide synthesizes the current understanding of the mechanism of action, with the critical caveat that the vast majority of detailed experimental data pertains to the L-enantiomer. The biological activity of azetidine-2-carboxylic acid is highly dependent on its stereochemistry, but specific comparative studies detailing the potency and downstream effects of the (R)-enantiomer are not extensively available in the public domain.[4] The core mechanism involves its misincorporation into nascent polypeptide chains in place of proline, leading to protein misfolding, induction of the Unfolded Protein Response (UPR), and subsequent cellular stress pathways.[2][5]

Core Mechanism of Action: Proline Analogue and Protein Misfolding

The primary mechanism of toxicity for azetidine-2-carboxylic acid arises from its misincorporation into proteins during synthesis at positions that should be occupied by proline.[4] This process is initiated by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA (tRNA) with proline.[4] Due to the high structural similarity between azetidine-2-carboxylic acid and proline, ProRS in many organisms cannot effectively discriminate between the two.[4]

The incorporation of the four-membered azetidine (B1206935) ring, in place of proline's five-membered pyrrolidine (B122466) ring, introduces a significant structural perturbation in the polypeptide backbone.[2] This alteration disrupts the unique conformational constraints imposed by proline residues, which are critical for proper protein folding and the formation of stable tertiary and quaternary structures.[2][6] The consequence is the production of misfolded and non-functional proteins, which accumulate within the cell, particularly in the endoplasmic reticulum (ER).[4][7]

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR).[5][8] The UPR is a complex signaling network that aims to restore ER homeostasis by reducing the load of unfolded proteins. This is primarily mediated by three ER-transmembrane sensor proteins:

-

IRE1α (Inositol-requiring enzyme 1α)

-

PERK (PKR-like ER kinase)

-

ATF6 (Activating transcription factor 6)

Treatment of cells with L-azetidine-2-carboxylic acid has been shown to activate the PERK and ATF6 arms of the UPR.[8] Activation of these pathways leads to a cascade of downstream events, including a transient attenuation of global protein synthesis and the upregulation of genes encoding ER chaperones and enzymes involved in protein folding and degradation.[9][10]

Signaling Pathway of Azetidine-2-Carboxylic Acid-Induced ER Stress

Caption: Azetidine-2-carboxylic acid-induced Unfolded Protein Response pathway.

Inhibition of Collagen Synthesis

A significant and well-documented effect of azetidine-2-carboxylic acid is the inhibition of collagen synthesis.[4][11] Collagen is a protein exceptionally rich in proline and hydroxyproline (B1673980) residues, making its synthesis particularly sensitive to proline analogues. The misincorporation of azetidine-2-carboxylic acid into procollagen (B1174764) chains prevents them from folding into the stable triple-helical conformation necessary for their secretion and assembly into collagen fibrils.[1][12] This leads to an arrest of collagen accumulation.[12]

Downstream Cellular Consequences

Prolonged or severe ER stress induced by this compound can lead to apoptosis (programmed cell death).[7][13] The UPR, when unable to resolve the protein folding defect, can switch from a pro-survival to a pro-apoptotic response. This involves the upregulation of pro-apoptotic factors such as BAX.[13] Additionally, studies have shown that L-azetidine-2-carboxylic acid can induce pro-inflammatory responses in certain cell types, such as microglia.[7]

Quantitative Data

Quantitative data for this compound is scarce. The following tables summarize available data, primarily for the L-enantiomer, to provide a context for its biological activity.

Table 1: In Vitro Cellular Effects of L-Azetidine-2-carboxylic Acid

| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |

| BV2 microglia | > 1000 µM | 12-24 h | Reduced cell viability, increased NO release | [7] |

| BV2 microglia | 1000 µM | 6 h | Increased IL-1β and IL-6 gene expression | [7] |

| HeLa | 5 mM | 9 h | Induced ATF6 cleavage, upregulated BiP and phosphorylated eIF2α | [13] |

| Rabbit reticulocytes | 1-10 mM | Not specified | Reduced proline incorporation into hemoglobin (25-72%) | [13] |

| Human skin fibroblasts | Not specified | Not specified | Reduced proliferation, inhibited procollagen triple-helix formation | [1] |

Table 2: In Vivo Effects of L-Azetidine-2-carboxylic Acid

| Animal Model | Dosage | Duration | Observed Effect | Reference |

| Hamster | 200-600 mg/kg (i.p.) | Gestational days 7-12 | Teratogenic effects | [13] |

| Rat | 300 mg/kg (i.p.) | Day 8 of pregnancy | Teratogenic effects on the skeletal system | [13] |

| Fetal Rat | 200 mg/kg (twice daily) | 2 days | Retarded lung growth and surfactant synthesis | [13] |

| Chick Embryo | 350 µ g/egg (daily) | 9 days | Prevented expression of the chondrogenic phenotype | [13] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for studying the effects of azetidine-2-carboxylic acid.

Western Blot Analysis for UPR Markers

This protocol outlines the steps to detect changes in UPR-related proteins following treatment with azetidine-2-carboxylic acid.

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound for specified time points. Include a vehicle-treated control group.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]

-

SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[14][15]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against UPR markers (e.g., BiP, p-eIF2α, ATF6, CHOP) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.[14]

-

Detection and Analysis: Detect chemiluminescence using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[14]

Experimental Workflow for Western Blot Analysis

Caption: A generalized workflow for Western blot analysis.

Real-Time Quantitative PCR (qPCR) for ER Stress Gene Expression

This protocol measures changes in the mRNA levels of UPR target genes.

-

Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.

-

RNA Extraction: Isolate total RNA from cells using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix and primers specific for UPR target genes (e.g., ATF4, CHOP, spliced XBP1).[16] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[16]

Collagen Synthesis Assay

This method assesses the impact of this compound on new collagen production.

-

Cell Culture and Treatment: Culture fibroblasts or other collagen-producing cells. Treat with this compound in the presence of a radiolabeled proline precursor (e.g., ³H-proline).

-

Protein Extraction: After incubation, harvest the cells and medium. Precipitate proteins using trichloroacetic acid.

-

Collagenase Digestion: Resuspend the protein pellet and divide it into two aliquots. Treat one aliquot with purified bacterial collagenase and the other with a buffer control.

-

Scintillation Counting: Measure the radioactivity in the supernatant and pellet of both aliquots using a scintillation counter. The difference in radioactivity between the collagenase-treated and control samples represents the amount of newly synthesized, radiolabeled collagen.

-

Alternative Method (Hydroxyproline Assay): Alternatively, total collagen can be estimated by hydrolyzing tissue or cell samples and measuring the hydroxyproline content, a major and relatively specific component of collagen, using a colorimetric or HPLC-based assay.[17][18]

Conclusion

This compound, as a proline analogue, exerts its biological effects primarily by being misincorporated into proteins, leading to protein misfolding and the induction of ER stress. This triggers the Unfolded Protein Response, which can ultimately lead to cellular dysfunction and apoptosis. Its potent inhibitory effect on collagen synthesis is a direct consequence of this mechanism. While the broad strokes of this mechanism are well-established for the L-enantiomer, further research is critically needed to delineate the specific stereochemical differences in the activity of the (R)-enantiomer, including its interaction with prolyl-tRNA synthetase, and to establish a comprehensive quantitative profile of its effects. Such studies will be invaluable for researchers in toxicology, drug development, and the study of protein folding diseases.

References

- 1. 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidine-2-carboxylic Acid|Proline Analog|CAS 2517-04-6 [benchchem.com]

- 5. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-アゼチジン-2-カルボン酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Inhibition of collagen synthesis by the proline analogue cis-4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. bio-rad.com [bio-rad.com]

- 16. mdpi.com [mdpi.com]

- 17. Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Toxic Effects of Azetidine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid found in various plants, including sugar beets, poses a significant toxicological threat due to its structural mimicry of proline. This guide provides a comprehensive technical overview of the multifaceted toxic effects of Aze, with a focus on its molecular mechanisms of action, cellular and systemic consequences, and the experimental methodologies used to elucidate these effects. Through a detailed examination of current research, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to understand and investigate the toxicological implications of this proline analogue.

Introduction

Azetidine-2-carboxylic acid is a four-membered heterocyclic imino acid that acts as a potent proline antagonist. Its structural similarity to proline allows it to be mistakenly recognized by prolyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains. This misincorporation is the primary driver of Aze's toxicity, resulting in the synthesis of aberrant proteins with altered structures and functions. The consequences of this molecular deception are far-reaching, impacting a wide range of biological processes and leading to cellular dysfunction, developmental abnormalities, and systemic toxicity in various organisms, including mammals. This guide will delve into the core toxicological aspects of Aze, presenting key findings in a structured and accessible format for the scientific community.

Mechanism of Toxicity: Protein Misincorporation and Proteotoxic Stress

The central tenet of azetidine-2-carboxylic acid's toxicity lies in its misincorporation into proteins in place of proline. This event triggers a cascade of detrimental cellular responses, primarily centered around proteotoxic stress.

The Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress

The integration of Aze into proteins disrupts their proper folding, particularly in proline-rich proteins such as collagen and myelin basic protein. This leads to an accumulation of misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. To cope with this, the cell activates a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by:

-

Attenuating global protein synthesis: This is primarily mediated by the PERK (protein kinase RNA-like ER kinase) branch of the UPR, which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).

-

Upregulating the expression of chaperone proteins: The ATF6 (activating transcription factor 6) branch is activated, leading to the increased production of chaperones like BiP (binding immunoglobulin protein) to aid in protein folding.

-

Promoting the degradation of misfolded proteins: The IRE1 (inositol-requiring enzyme 1) branch is activated, which, among other functions, can lead to the degradation of misfolded proteins.

However, prolonged or severe ER stress, as induced by Aze, can overwhelm the UPR's adaptive capacity, leading to the activation of apoptotic pathways.

Caption: Azetidine-2-carboxylic acid-induced UPR signaling pathway.

Cellular and Systemic Toxic Effects

The proteotoxic stress initiated by azetidine-2-carboxylic acid manifests in a variety of detrimental effects at both the cellular and systemic levels.

Cytotoxicity and Apoptosis

Aze exposure leads to a dose- and time-dependent decrease in cell viability. This cytotoxicity is, in large part, a consequence of apoptosis triggered by unresolved ER stress. Key apoptotic events observed include:

-

Increased BAX/Bcl2 ratio: An elevation in the pro-apoptotic protein BAX relative to the anti-apoptotic protein Bcl2 is a critical step in the intrinsic apoptotic pathway.

-

Mitochondrial Dysfunction: Aze treatment has been shown to alter mitochondrial morphology and lead to a significant decline in mitochondrial function. This can further exacerbate the apoptotic cascade.

-

Cell Death: Both apoptotic and necrotic cell death have been observed in mammalian cells following exposure to Aze.

Neurotoxicity and Inflammation

The central nervous system appears to be a significant target of Aze toxicity. In vitro studies using microglial cells have demonstrated that Aze can trigger a robust pro-inflammatory response. This includes:

-

Increased Nitric Oxide Release: A hallmark of microglial activation.

-

Upregulation of Pro-inflammatory Markers: Increased expression of cytokines such as IL-1β and IL-6, as well as markers like NOS2, CD68, and MHC-2a.

-

Induction of Matrix Metalloproteinase-9 (MMP-9) and Brain-Derived Neurotrophic Factor (BDNF): These molecules are involved in microglial motility and structural plasticity.

Furthermore, the misincorporation of Aze into myelin basic protein (MBP) has been hypothesized to be a contributing factor in the pathogenesis of multiple sclerosis. In vivo studies in mice have shown that Aze can induce an oligodendrogliopathy, characterized by oligodendrocyte apoptosis, myelin blistering, and the activation of microglia.

Effects on Collagen and Connective Tissue

Collagen, being a proline-rich protein, is particularly susceptible to the toxic effects of Aze. The misincorporation of Aze into collagen chains disrupts the formation of the stable triple helix, leading to:

-

Inhibition of Collagen Secretion: The improperly folded procollagen (B1174764) is retained within the cell.

-

Increased Glycosylation: The delay in triple helix formation can lead to excessive post-translational modification of collagen.

-

Reduced Tensile Strength: Studies in mice have demonstrated that the incorporation of Aze into skin collagen results in a significant decrease in its tensile strength.

-

Disturbed Fibrillogenesis: The reconstruction of native collagen fibers from solutions containing Aze-collagen is impaired.

Developmental Toxicity and Teratogenicity

Aze has been shown to be a potent teratogen in various animal models. Studies in hamsters have demonstrated that in utero exposure to Aze can lead to a range of developmental abnormalities, including:

-

Reduced Fetal Weight

-

Skeletal Anomalies: This includes retarded ossification and shortening of bones.

-

External Malformations: Cleft palate and subcutaneous hemorrhage have been observed.

These teratogenic effects are largely attributed to the disruption of collagen synthesis and other proline-rich proteins that are crucial for normal embryonic development.

Quantitative Toxicology Data

The following tables summarize key quantitative data from various studies on the toxic effects of azetidine-2-carboxylic acid.

Table 1: In Vitro Cytotoxicity of Azetidine-2-Carboxylic Acid

| Cell Line | Endpoint | Concentration | Exposure Time | Effect | Reference |

| BV2 microglia | Cell Viability (MTT) | 125-2000 µM | 24 h | Significant reduction | |

| BV2 microglia | Cell Viability (MTT) | 1000 µM | 12 h | Significant reduction | |

| BV2 microglia | Cell Viability (MTT) | 2000 µM | 6 h | Significant reduction | |

| 450.1 murine mammary cancer | Growth Inhibition | IC50 = 7.6 µg/ml | - | - |

Table 2: In Vivo Toxicity of Azetidine-2-Carboxylic Acid

| Animal Model | Administration Route | Dose | Endpoint | Effect | Reference |

| Hamster | Intraperitoneal | 600 mg/kg (single dose on day 12 of gestation) | Teratogenicity | 7.2% frequency of external anomalies | |

| Hamster | Intraperitoneal | 200 mg/kg/day (days 10-12 of gestation) | Teratogenicity | 9.6% frequency of external anomalies | |

| Mouse | Intraperitoneal | 600 mg/kg (5x/week for 4 weeks) | Neurotoxicity | Clinical signs reminiscent of MBP-mutant mice, oligodendrocyte apoptosis | |

| Mouse | Oral (in drinking water) | 0.1% solution (for 5 weeks) | Collagen Effects | Reduced tensile strength of skin | |

| Fetal Rat | Intraperitoneal (to pregnant dam) | 200 mg/kg (twice daily for 2 days) | Developmental Toxicity | Retarded lung growth and surfactant synthesis |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the toxic effects of azetidine-2-carboxylic acid.

In Vitro Toxicity Assays

-

Cell Culture and Treatment:

-

BV2 microglial cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are exposed to varying concentrations of Aze (e.g., 0-2000 µM) for different time periods (e.g., 3, 6, 12, 24 hours).

-

-

Cell Viability Assay (MTT):

-

After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

-

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining):

-

Treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

-

Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells.

-

PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane (late apoptotic and necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

-

Western Blotting for Protein Expression:

-

Proteins are extracted from treated cells and their concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against target proteins (e.g., BAX, Bcl2, p-eIF2α, ATF6).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.

-

In Vivo Toxicity Studies

-

Teratogenicity Study in Hamsters:

-

Timed-pregnant hamsters are administered single or multiple intraperitoneal injections of Aze at specific gestational days (e.g., days 7-12).

-

On a later gestational day (e.g., day 14), the fetuses are collected.

-

Fetuses are examined for external malformations, weighed, and processed for skeletal analysis (e.g., alizarin (B75676) red and alcian blue staining) to assess ossification.

-

-

Neurotoxicity Study in Mice:

-

Adult mice are administered Aze via intraperitoneal injection or orally in their drinking water for a specified period.

-

Animals are monitored for clinical signs of neurotoxicity.

-

At the end of the study, brain tissue is collected and processed for histological and immunohistochemical analysis to examine for neuropathological changes, such as oligodendrocyte apoptosis and microglial activation.

-

Experimental Workflow Diagram

Caption: General experimental workflow for studying Aze toxicity.

Conclusion

Azetidine-2-carboxylic acid exerts its toxic effects primarily through its misincorporation into proteins, leading to proteotoxic stress, the induction of the unfolded protein response, and subsequent cellular dysfunction and death. The wide-ranging consequences of Aze exposure, from neurotoxicity and inflammation to developmental abnormalities and connective tissue defects, underscore the importance of understanding its toxicological profile. This guide has provided a detailed overview of the current knowledge on Aze toxicity, including its mechanisms of action, quantitative toxicological data, and the experimental methodologies used for its investigation. This information serves as a valuable resource for researchers and professionals in the fields of toxicology, drug development, and environmental health, and highlights the need for continued research into the potential risks of human exposure to this proline analogue.

(R)-Azetidine-2-carboxylic Acid as a Proline Analogue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-azetidine-2-carboxylic acid, often abbreviated as (R)-Aze or Azc, is a non-proteinogenic amino acid that serves as a potent and structurally constrained analogue of L-proline.[1] Found naturally in plants like the lily of the valley, its key structural difference from proline is the presence of a four-membered azetidine (B1206935) ring instead of proline's five-membered pyrrolidine (B122466) ring.[1][2] This subtle change has profound biological consequences. Due to its structural mimicry, (R)-Aze is recognized by the cellular machinery responsible for protein synthesis and can be mistakenly incorporated into polypeptide chains in place of proline.[1][3] This misincorporation leads to the synthesis of faulty, misfolded proteins, inducing significant cellular stress and toxicity.[2] These properties make (R)-Aze an invaluable tool for studying protein folding, cellular stress responses, and a versatile scaffold in the development of novel therapeutics.[2][4]

Biochemical Mechanism and Cellular Consequences

The toxicity and biological effects of (R)-Aze stem from its misincorporation into proteins. The process is initiated by prolyl-tRNA synthetase, the enzyme that charges tRNA with proline, which erroneously recognizes and activates Aze.[1] Once incorporated, the smaller, more rigid four-membered ring of Aze imposes different conformational constraints on the polypeptide backbone compared to proline.[5]

This alteration disrupts the intended secondary and tertiary structures of proteins, particularly those rich in proline, such as collagen.[5] The consequences of this molecular sabotage are significant:

-

Protein Misfolding and Aggregation: The incorrect geometry induced by Aze residues leads to protein misfolding and the formation of non-functional protein aggregates.[2][6]

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR).[6]

-

Activation of the Unfolded Protein Response (UPR): Aze treatment activates key UPR signaling pathways. This includes the cleavage and activation of Activating Transcription Factor 6 (ATF6) and the activation of the PERK pathway, which leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[6] These events aim to reduce the load of misfolded proteins but can lead to apoptosis if the stress is prolonged.[6]

-

Induction of Autophagy: As a cellular mechanism to clear aggregated proteins, autophagy is upregulated, indicated by increased levels of the lipid autophagy marker LC3-II.[6]

Applications in Research and Drug Development

The unique properties of (R)-Aze make it a versatile molecule for both basic research and therapeutic development.

-

Research Tool: It is widely used as a reliable chemical inducer of ER stress and the UPR, allowing researchers to study these fundamental cellular pathways.[2] By substituting proline with Aze in recombinant proteins, scientists can investigate the role of specific proline residues in protein folding and stability.[5]

-